

3-Chloro-5-fluoropyridin-2-amine chemical properties and structure

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Compound of Interest

Compound Name: 3-Chloro-5-fluoropyridin-2-amine

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Technical Guide: 3-Chloro-5-fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-Chloro-5-fluoropyridin-2-amine** (CAS No: 1214330-79-6). This compound is a key heterocyclic building block, instrumental in the development of novel pharmaceuticals and agrochemicals.

Core Chemical Properties and Structure

3-Chloro-5-fluoropyridin-2-amine, also known as 2-Amino-3-chloro-5-fluoropyridine, is a substituted pyridine derivative. Its unique arrangement of chloro, fluoro, and amino functional groups provides multiple reactive sites for further chemical modification, making it a valuable intermediate in organic synthesis.^[1]

Structural Information

The structure of **3-Chloro-5-fluoropyridin-2-amine** is based on a pyridine ring, with substituents at the 2, 3, and 5 positions.

Identifier	Data
IUPAC Name	3-Chloro-5-fluoropyridin-2-amine
Synonyms	2-Amino-3-chloro-5-fluoropyridine
CAS Number	1214330-79-6
Molecular Formula	C ₅ H ₄ ClFN ₂
SMILES (Predicted)	<chem>NC1=C(Cl)C=C(F)C=N1</chem>
Molecular Weight	146.55 g/mol

Physicochemical Properties

The compound typically appears as a white to light yellow crystalline powder.^[1] Below is a summary of its key physicochemical properties.

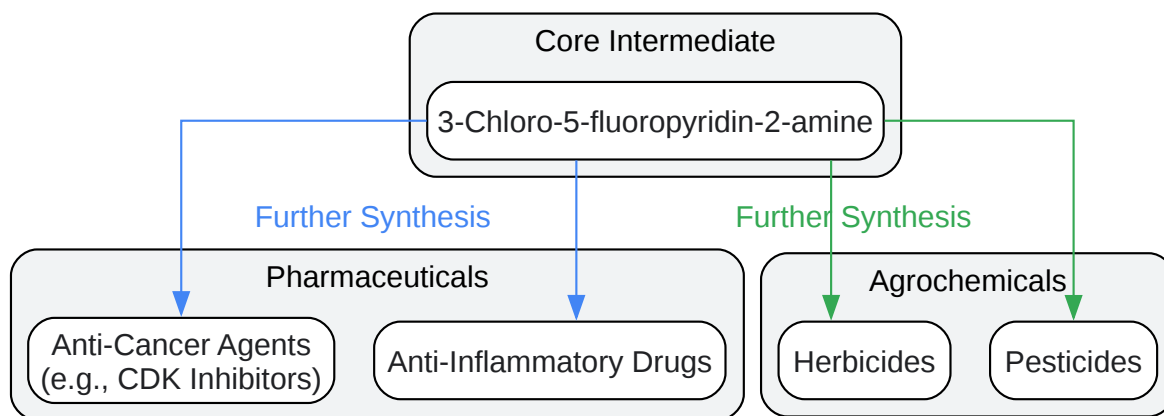
Property	Value
Appearance	White to light yellow crystalline powder ^[1]
Molecular Weight	146.55 g/mol ^[2]
Melting Point	Data not available ^[1]
Boiling Point	Data not available
Density	Data not available
Solubility	Data not available ^[1]
Storage Conditions	Store at 2-8°C, protect from light ^[2]

Applications in Synthesis

3-Chloro-5-fluoropyridin-2-amine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural features are leveraged to construct complex compounds with specific therapeutic or pesticidal activities.

- **Pharmaceutical Development:** It is a key starting material for synthesizing various pharmaceuticals, including potent inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and agents for treating inflammatory diseases.[3]
- **Agrochemicals:** In the agrochemical sector, this compound is utilized in the formulation of modern herbicides and pesticides, contributing to the development of effective and selective crop protection solutions.[1]

The following diagram illustrates the role of **3-Chloro-5-fluoropyridin-2-amine** as a versatile chemical intermediate.



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Role as a versatile chemical intermediate.

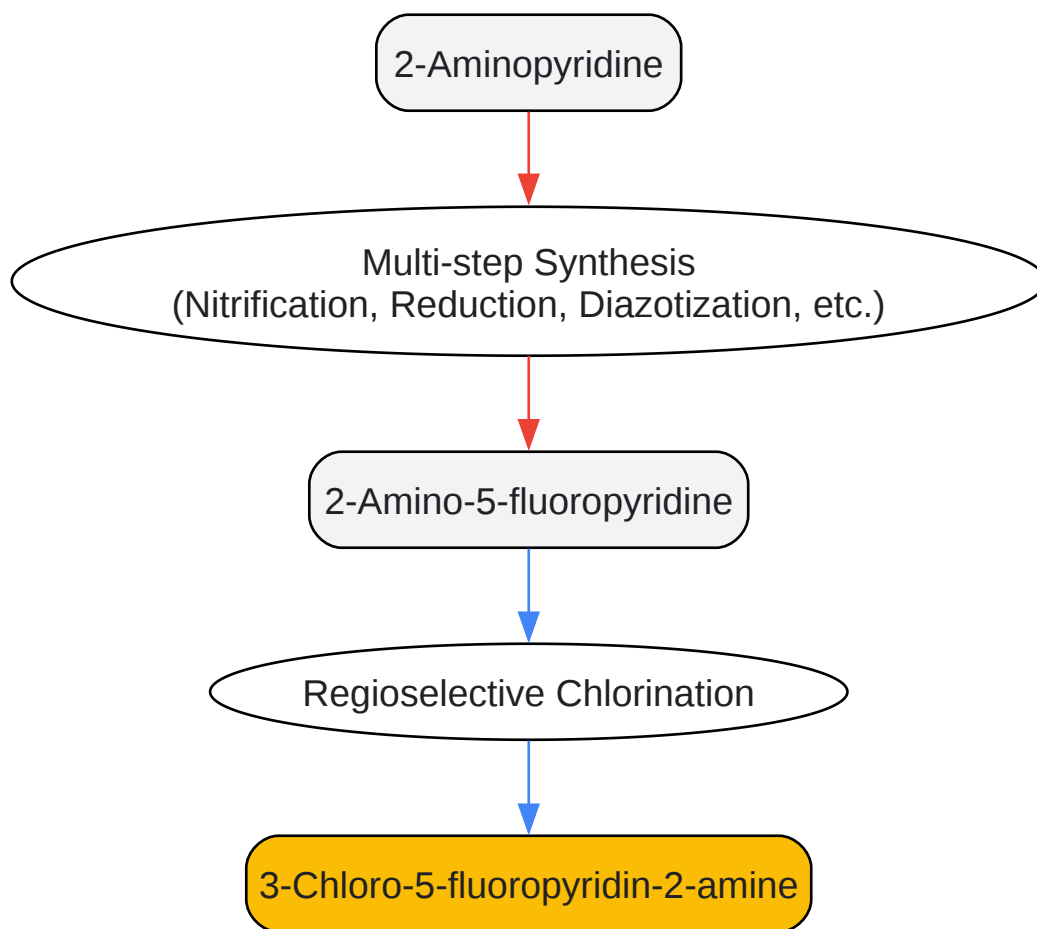
Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Chloro-5-fluoropyridin-2-amine** are provided below.

Synthesis Pathway

The most direct synthesis route to **3-Chloro-5-fluoropyridin-2-amine** involves the regioselective chlorination of 2-amino-5-fluoropyridine. The precursor, 2-amino-5-fluoropyridine, can itself be synthesized from 2-aminopyridine through a multi-step process.[4]

The overall synthesis workflow is depicted below.



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Synthesis workflow for **3-Chloro-5-fluoropyridin-2-amine**.

Detailed Methodology: Synthesis

Objective: To synthesize **3-Chloro-5-fluoropyridin-2-amine** from 2-amino-5-fluoropyridine.

Materials:

- 2-amino-5-fluoropyridine (starting material)
- N-chlorosuccinimide (NCS) or Chlorine gas (chlorinating agent)
- Acetic acid or a suitable chlorinated solvent (e.g., Dichloromethane, Chloroform)

- Extraction solvents (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Standard laboratory glassware and equipment

Procedure (Adapted from analogous pyridylamine chlorinations):

- Dissolution: Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent in a reaction flask.
- Chlorination: At a controlled temperature (e.g., 0-10 °C), add the chlorinating agent (NCS or chlorine gas) portion-wise to the solution while stirring. The reaction is typically exothermic and requires careful temperature management.
- Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction mixture (e.g., with a sodium thiosulfate solution if NCS is used).
- Extraction: Isolate the product by extraction. For example, if acetic acid is the solvent, neutralize the mixture and extract with a solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure **3-Chloro-5-fluoropyridin-2-amine**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify **3-Chloro-5-fluoropyridin-2-amine** using a representative Reverse-Phase HPLC method.

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size). Alternatively, for isomer separation, mixed-mode columns can be effective.[\[5\]](#)
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of Acetonitrile and water (containing an acidic modifier like 0.1% formic or phosphoric acid to ensure good peak shape for the basic amine). [\[6\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).[\[5\]](#)
- Injection Volume: 10-20 μ L.

Methodology:

- Standard Preparation: Prepare a stock solution of a reference standard of **3-Chloro-5-fluoropyridin-2-amine** in the mobile phase or a suitable solvent like methanol. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
- System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Analysis: Inject the standard solutions followed by the sample solutions.
- Quantification: Identify the peak corresponding to **3-Chloro-5-fluoropyridin-2-amine** by its retention time. Calculate the purity or concentration based on the peak area relative to the calibration curve.

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